Ethyl 6-formylimidazo[1,2-B]pyridazine-3-carboxylate
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Overview
Description
Ethyl 6-formylimidazo[1,2-B]pyridazine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-B]pyridazine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-formylimidazo[1,2-B]pyridazine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by cyclization and esterification .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-formylimidazo[1,2-B]pyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The imidazo[1,2-B]pyridazine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions.
Major Products
Oxidation: Ethyl 6-carboxyimidazo[1,2-B]pyridazine-3-carboxylate.
Reduction: Ethyl 6-hydroxymethylimidazo[1,2-B]pyridazine-3-carboxylate.
Substitution: Depending on the substituents introduced, various derivatives of the imidazo[1,2-B]pyridazine ring can be formed.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as kinase inhibitors.
Mechanism of Action
The mechanism of action of Ethyl 6-formylimidazo[1,2-B]pyridazine-3-carboxylate involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-chloroimidazo[1,2-B]pyridazine-3-carboxylate
- Ethyl 6-fluoroimidazo[1,2-B]pyridazine-3-carboxylate
- Ethyl 6-bromoimidazo[1,2-B]pyridazine-3-carboxylate
Uniqueness
Ethyl 6-formylimidazo[1,2-B]pyridazine-3-carboxylate is unique due to the presence of the formyl group, which can undergo various chemical transformations, making it a versatile intermediate for the synthesis of more complex molecules. Its unique structure also contributes to its distinct biological activities compared to other similar compounds .
Biological Activity
Ethyl 6-formylimidazo[1,2-B]pyridazine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse research findings.
Synthesis and Structural Properties
The synthesis of this compound typically involves the condensation of specific precursors. The imidazo[1,2-B]pyridazine scaffold is formed through reactions involving α-bromoketones and amino-substituted pyridazines under mild basic conditions. The structure can be modified at various positions to enhance biological activity or selectivity against specific targets.
1. Binding Affinity to Amyloid Plaques
Research has shown that derivatives of imidazo[1,2-B]pyridazine can exhibit significant binding affinities to amyloid plaques, which are associated with Alzheimer's disease. For instance, studies have reported binding affinities ranging from 11.0 nM to over 1000 nM depending on the substitution patterns at the 6-position and 2-position of the imidazo ring .
Compound | Binding Affinity (nM) |
---|---|
2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine | 11.0 |
Other derivatives | >1000 |
This suggests that modifications to the structure can significantly impact its ability to interact with pathological targets.
2. Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. In vitro assays have demonstrated activity against various bacterial strains, particularly those exhibiting multi-drug resistance. The mechanism often involves inhibition of key proteins involved in cell division, such as FtsZ in Streptococcus pneumoniae .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Protein Targets : Compounds within this class have been shown to inhibit critical proteins involved in cell division and proliferation.
- Binding Interactions : The ability to bind specifically to amyloid plaques suggests a potential role in neurodegenerative disease modulation.
- Antioxidant Properties : Some derivatives exhibit antioxidant activity, which may contribute to their therapeutic effects against inflammation and oxidative stress.
Case Study 1: Amyloid Plaque Imaging
In a study aimed at developing imaging agents for Alzheimer's disease, compounds similar to this compound were synthesized and evaluated for their ability to bind Aβ plaques. The results indicated that certain modifications led to improved specificity and binding affinity compared to existing imaging agents like PIB (Pittsburgh Compound B) .
Case Study 2: Antibacterial Efficacy
Another investigation focused on the antibacterial properties of imidazo[1,2-B]pyridazine derivatives against resistant strains of bacteria. The study found that specific substitutions enhanced the compounds' efficacy against Streptococcus pneumoniae by effectively inhibiting FtsZ protein function, leading to bacterial cell death .
Properties
Molecular Formula |
C10H9N3O3 |
---|---|
Molecular Weight |
219.20 g/mol |
IUPAC Name |
ethyl 6-formylimidazo[1,2-b]pyridazine-3-carboxylate |
InChI |
InChI=1S/C10H9N3O3/c1-2-16-10(15)8-5-11-9-4-3-7(6-14)12-13(8)9/h3-6H,2H2,1H3 |
InChI Key |
KJXTWCILUIAHOF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2N1N=C(C=C2)C=O |
Origin of Product |
United States |
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